Silane, trimethyl[(4-methylphenyl)thio]-
Description
Chemical Name: Silane, trimethyl[(4-methylphenyl)thio]- CAS No.: 17988-39-5 Molecular Formula: C₁₁H₁₈SSi Molecular Weight: 210.415 g/mol Synthesis: This compound features a trimethylsilyl group bonded to a (4-methylphenyl)thio moiety. Literature reports a synthesis route with a reference yield of 78.0%, indicating efficient production under optimized conditions .
Properties
CAS No. |
38325-59-6 |
|---|---|
Molecular Formula |
C10H16SSi |
Molecular Weight |
196.39 g/mol |
IUPAC Name |
trimethyl-(4-methylphenyl)sulfanylsilane |
InChI |
InChI=1S/C10H16SSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
InChI Key |
MVGNSLRLKOUKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : Silane, [1-chloro-2-[(4-chlorophenyl)thio]-2-methylpropoxy]trimethyl-
- CAS No.: 147766-19-6
- Formula : C₁₃H₂₀OSiSCl₂
- Molecular Weight : 323.354 g/mol
- Key Differences :
Compound B : Silane, triethyl[2-[(4-methylphenyl)methyl]-3-furanyl]-
- CAS No.: 95264-72-5
- Formula: Not explicitly provided (inferred as C₁₆H₂₂OSi).
- Key Differences: Replaces the thioether group with a furanyl ring, introducing oxygen-based heteroaromaticity.
Compound C : Trimethyl(p-tolylethynyl)silane
- CAS No.: 4186-14-5
- Formula : C₁₂H₁₆Si
- Molecular Weight : 188.34 g/mol
- Key Differences :
Physicochemical Properties
Market and Industrial Relevance
- Trimethyl(3-phenyl-2-propenyl)-silane (unrelated but structurally analogous) saw a projected global market growth (2020–2025), emphasizing demand for specialty silanes in coatings and electronics .
Preparation Methods
Radical Thiol-Ene Reactions
Emerging methods using photoredox catalysis (e.g., tris(trimethylsilyl)silane, TTMS) could theoretically couple 4-methylthiophenol with vinyltrimethylsilane. However, no literature precedents exist for this specific compound.
Challenges and Optimization Strategies
-
Purity Issues : Residual thiol or disulfide byproducts require rigorous chromatography or distillation.
-
Moisture Sensitivity : Me₃SiCl is hygroscopic; reactions must exclude moisture to prevent hydrolysis to hexamethyldisiloxane.
-
Catalyst Recovery : Rhodium complexes are costly; ligand design (e.g., bulky phosphines) may improve recyclability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Silane, trimethyl[(4-methylphenyl)thio]-?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting trimethylsilyl chloride with 4-methylthiophenol in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. How can the purity and structural integrity of Silane, trimethyl[(4-methylphenyl)thio]- be validated?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 29Si) is critical for confirming the structure. Gas chromatography (GC) with flame ionization detection (>98% purity threshold) ensures purity. Mass spectrometry (MS) provides molecular ion confirmation. For crystalline derivatives, X-ray crystallography resolves bond angles and stereoelectronic effects, as demonstrated in analogous phosphazene systems .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer: Due to potential sulfur-containing byproducts and silane reactivity, work under a fume hood with nitrile gloves and flame-resistant lab coats. Avoid contact with water or alcohols to prevent hydrolysis. Store in sealed, nitrogen-purged containers at –20°C to mitigate thermal degradation, as recommended for structurally similar organosilanes .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: The trimethylsilyl group acts as a protective moiety, reducing undesired side reactions in Pd-catalyzed couplings. Computational modeling (DFT) can map electron density around the sulfur atom to predict regioselectivity. Experimental validation involves comparing reaction yields with/without the silyl group, using kinetic studies to quantify activation barriers .
Q. What strategies resolve contradictions in spectroscopic data for Silane, trimethyl[(4-methylphenyl)thio]- derivatives?
- Methodological Answer: Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic stereochemistry. Variable-temperature NMR (VT-NMR) or NOESY experiments can identify conformational equilibria. For ambiguous MS fragments, high-resolution MS (HRMS) or tandem MS/MS with collision-induced dissociation clarifies fragmentation pathways .
Q. How does the compound’s thermal stability compare to fluorinated silane analogs?
- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. Comparative studies with fluorinated silanes (e.g., trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane) show that electron-withdrawing substituents (e.g., –CF₃) enhance stability by 40–60°C, while the –S(4-methylphenyl) group introduces susceptibility to oxidative degradation .
Q. Can Silane, trimethyl[(4-methylphenyl)thio]- act as a ligand in transition-metal catalysis?
- Methodological Answer: The sulfur atom’s lone pairs enable coordination to metals like Pd or Cu. Ligand screening via UV-vis titration quantifies binding constants. Catalytic efficiency is tested in model reactions (e.g., Suzuki-Miyaura coupling), with turnover numbers (TONs) compared to traditional ligands (e.g., phosphines). X-ray absorption spectroscopy (XAS) probes metal-ligand bonding geometry .
Data Contradiction Analysis
Q. How to address inconsistent catalytic performance in published studies?
- Methodological Answer: Disparities in catalytic activity may stem from trace moisture or oxygen in reaction setups. Rigorous solvent drying (e.g., molecular sieves in THF) and Schlenk-line techniques standardize conditions. Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading) to optimize reproducibility .
Q. Why do computational models underestimate the compound’s hydrolysis rate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
